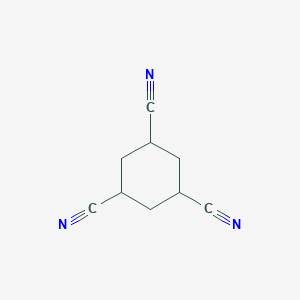
1,3,5-Cyclohexanetricarbonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclohexane derivatives, such as 1-aminocyclohexene-2,4-dicarbonitriles and cyclohexane-1,3,5-tricarbonitrile derivatives, involves reactions of α,β-unsaturated nitriles with benzyl cyanide and subsequent recrystallization. These processes highlight methods that could potentially be adapted for synthesizing 1,3,5-cyclohexanetricarbonitrile (Lorente et al., 1995).
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is characterized through spectroscopic data and X-ray crystallography, providing insights into their stereochemical configurations and conformational preferences (Lorente et al., 1995). These analyses are crucial for understanding the spatial arrangement of the carbonitrile groups in 1,3,5-cyclohexanetricarbonitrile.
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, including condensation and metalation, leading to the formation of isomeric cyclohexane-1,3,5-trioxazolines and trialkylation products. The stereochemistry of these reactions is influenced by factors such as the steric effect of incoming electrophiles and dipole-dipole interactions (Chuang & Fang, 2001).
Physical Properties Analysis
The physical properties of cyclohexane derivatives, such as melting points and crystal structures, are determined through X-ray crystallography. These properties are influenced by the molecule's conformation and the arrangement of functional groups, as seen in the structural analysis of related compounds (Tang et al., 2011).
Chemical Properties Analysis
The chemical properties of cyclohexane derivatives, including their reactivity and interaction with other molecules, are elucidated through studies on their synthesis and reactions. These properties are pivotal for the development of new materials and pharmaceuticals, indicating the potential applications of 1,3,5-cyclohexanetricarbonitrile and its derivatives (Kaya et al., 2014).
Applications De Recherche Scientifique
Conformational Studies and Chemical Reactions :
- Cyclohexane-1,3,5-tricarbonitrile is known for its equilibrium between different isomers and the stereochemical aspects of its reactions. One study explored its different isomer conformations and how it reacts with other compounds like L-(S)-valinol and lithium diisopropylamide. The study delved into various reaction systems and how steric effects and dipole-dipole interactions play a role in determining the product distribution of these reactions (Chuang & Fang, 2001).
Material Science and Engineering :
- In material science, cyclohexanepolycarboxylate ligands, including derivatives of 1,3,5-cyclohexanetricarbonitrile, have been studied for their potential applications, especially as magnetic materials. Their coordination chemistry, conformational transformations, and functions are explored to determine their suitability in creating advanced materials (Lin & Tong, 2011).
Photoinitiated Polymerization :
- The disk-shaped molecule derivative of 1,3,5-benzenetricarboxamide, which is structurally related to 1,3,5-cyclohexanetricarbonitrile, has been assembled into columnar stacks and polymerized using a photoinitiated process. This research could have implications in creating novel polymeric materials with specific structural and mechanical properties (Masuda et al., 2003).
Study of Ultrafast Dynamics :
- Trans-1,3,5-hexatriene, a compound structurally similar to 1,3,5-cyclohexanetricarbonitrile, has been studied for its ultrafast dynamics in solution following photoexcitation. Such studies are crucial in understanding the photophysical and photochemical properties of organic compounds (Ohta et al., 1996).
Supramolecular Chemistry :
- Research has been conducted on cyclohexane-1, 3cis, 5cis-tricarboxylic acid, structurally related to 1,3,5-cyclohexanetricarbonitrile, to understand the supramolecular architectures formed in acid-base complexes. The work explores how these structures can lead to various tapes, sheets, and networks, contributing to the understanding of molecular self-assembly (Shan et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOSHREZKXCIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Cyclohexanetricarbonitrile | |
CAS RN |
183582-92-5, 168280-46-4 | |
| Record name | 1,3,5-Cyclohexanetricarbonitrile (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the photoelectron spectrum of the acrylonitrile trimer anion in understanding 1,3,5-Cyclohexanetricarbonitrile?
A1: The photoelectron spectrum of the acrylonitrile trimer anion, (AN)3-, provides valuable insights into the structure of 1,3,5-Cyclohexanetricarbonitrile. By comparing the spectrum of (AN)3- with that of a synthesized 1,3,5-cyclohexanetricarbonitrile molecular anion, researchers concluded that the trimer anion likely exists as the diaxial stereoisomer of 1,3,5-cyclohexanetricarbonitrile. This conclusion is based on the similarity in their vertical detachment energies []. This finding sheds light on the anionic polymerization process of acrylonitrile.
Q2: How does 1,3,5-Cyclohexanetricarbonitrile contribute to the formation of hierarchical self-assemblies?
A2: 1,3,5-Cyclohexanetricarbonitrile, specifically the cis isomer (cis-HTN), plays a crucial role in the formation of hierarchical self-assemblies by acting as a guest molecule within π-stacked supramolecular cages []. These cages, denoted as π-MX-cages, are formed by the self-assembly of [MXL]+ ions through π-stacking interactions. The π-MnBr-cages, in particular, can encapsulate cis-HTN molecules within their central voids. This encapsulation, driven by hydrogen bonding between the cage and the nitrile groups of cis-HTN, contributes to the overall stability and hierarchical organization of the supramolecular structure.
Q3: Are there alternative molecules to 1,3,5-Cyclohexanetricarbonitrile used in constructing similar π-stacked supramolecular cages?
A3: Yes, besides 1,3,5-Cyclohexanetricarbonitrile, researchers have successfully incorporated other guest molecules within π-MX-cages []. For instance, acetonitrile (CH3CN) has been encapsulated within the π-MnBr-cages. Furthermore, the research highlights the versatility of π-MX-cages by demonstrating the encapsulation of inorganic species like the [Mn(H2O)6]@([Mn(H2O)4]4[Br42-]6) cluster and ions such as S2O42−, S2O62−, HSO3−, and H2PO4− within different types of π-MX-cages. This highlights the potential of these cages for encapsulating a wide range of molecules and ions by tuning the cage composition and leveraging various intermolecular interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





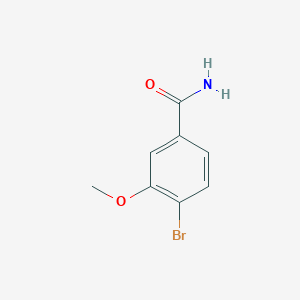
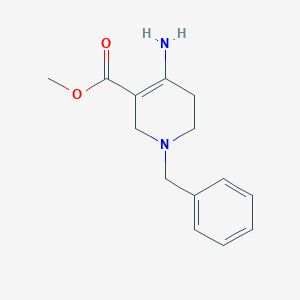
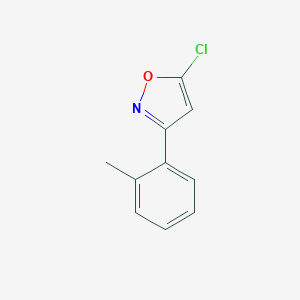

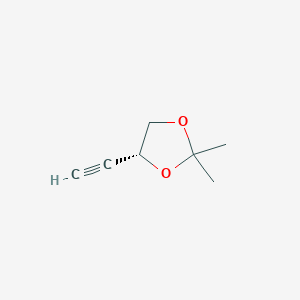




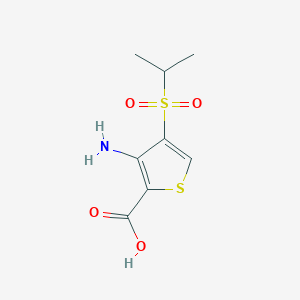

![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)